

The Synthesis of 4-hydroxy-N,N-diethyltryptamine: A Technical Guide

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Compound of Interest

Compound Name: **4-Ho-DET**

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This in-depth technical guide details the primary synthetic pathways for 4-hydroxy-N,N-diethyltryptamine (**4-HO-DET**), a psychedelic compound of the tryptamine class. Also known as ethocin, **4-HO-DET** is the 4-hydroxy analog of N,N-diethyltryptamine (DET).^[1] This document provides a comprehensive overview of established synthetic routes, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthetic Strategies

The synthesis of **4-HO-DET** predominantly commences from a protected 4-hydroxyindole precursor. The two most prominent strategies involve:

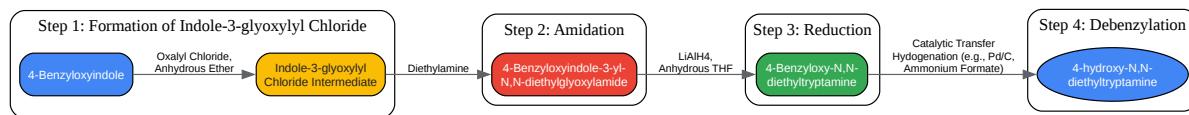
- Synthesis from a 4-O-Protected Indole: This classic and versatile approach utilizes a protecting group for the hydroxyl functionality of 4-hydroxyindole, most commonly a benzyl or acetyl group. The synthesis then proceeds by introducing the diethylaminoethyl side chain at the 3-position of the indole ring, followed by reduction and deprotection.
- Synthesis via the Acetoxy Prodrug (4-AcO-DET): An alternative and often more practical route for research purposes involves the synthesis of the O-acetylated prodrug, 4-acetoxy-N,N-diethyltryptamine (4-AcO-DET).^{[2][3]} This compound is reported to be more stable than **4-HO-DET** and is readily hydrolyzed in vivo by serum esterases to the active phenolic

compound.[2] The synthesis of 4-AcO-DET can be achieved either by acetylation of **4-HO-DET** or through a more direct route from a protected tryptamine precursor.

A more modern approach, the Larock indole synthesis, presents a convergent and efficient method for constructing the substituted indole core, offering a potential alternative to the classical routes.

Pathway 1: Synthesis from 4-Benzylxyindole

This pathway is a well-established method for producing various 4-hydroxytryptamines. It involves the protection of the hydroxyl group of 4-hydroxyindole as a benzyl ether, which is stable under the conditions required for the subsequent side-chain formation and reduction steps.



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Synthesis of **4-HO-DET** from 4-Benzylxyindole.

Experimental Protocol:

Step 1: Synthesis of 4-Benzylxyindole-3-yl-N,N-diethylglyoxylamide

- Reaction Setup: A solution of 4-benzylxyindole (1.0 eq) in anhydrous diethyl ether is prepared in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled in an ice bath.
- Addition of Oxalyl Chloride: A solution of oxalyl chloride (1.1 - 2.0 eq) in anhydrous diethyl ether is added dropwise to the cooled indole solution. A yellow precipitate of the indole-3-glyoxylyl chloride intermediate is formed. The mixture is stirred for an additional 30 minutes at low temperature.

- **Amidation:** A solution of diethylamine (excess, e.g., 4.0 eq) in diethyl ether is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours.
- **Work-up:** The reaction mixture is quenched by the addition of water or a dilute acid solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-benzyloxyindole-3-yl-N,N-diethylglyoxylamide.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.

Step 2: Reduction of 4-Benzyloxyindole-3-yl-N,N-diethylglyoxylamide to 4-Benzyloxy-N,N-diethyltryptamine

- **Reaction Setup:** A suspension of lithium aluminum hydride (LAH) (excess, e.g., 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere and cooled in an ice bath.
- **Addition of Glyoxylamide:** A solution of 4-benzyloxyindole-3-yl-N,N-diethylglyoxylamide (1.0 eq) in anhydrous THF is added dropwise to the LAH suspension.
- **Reaction:** The reaction mixture is stirred at room temperature for a few hours and then heated to reflux for several more hours to ensure complete reduction of both the amide and the ketone functionalities.
- **Work-up:** The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water. The resulting granular precipitate of aluminum salts is filtered off, and the filter cake is washed with THF. The combined organic filtrates are dried, and the solvent is removed under reduced pressure to give crude 4-benzyloxy-N,N-diethyltryptamine.
- **Purification:** The crude product can be purified by column chromatography or distillation under high vacuum.

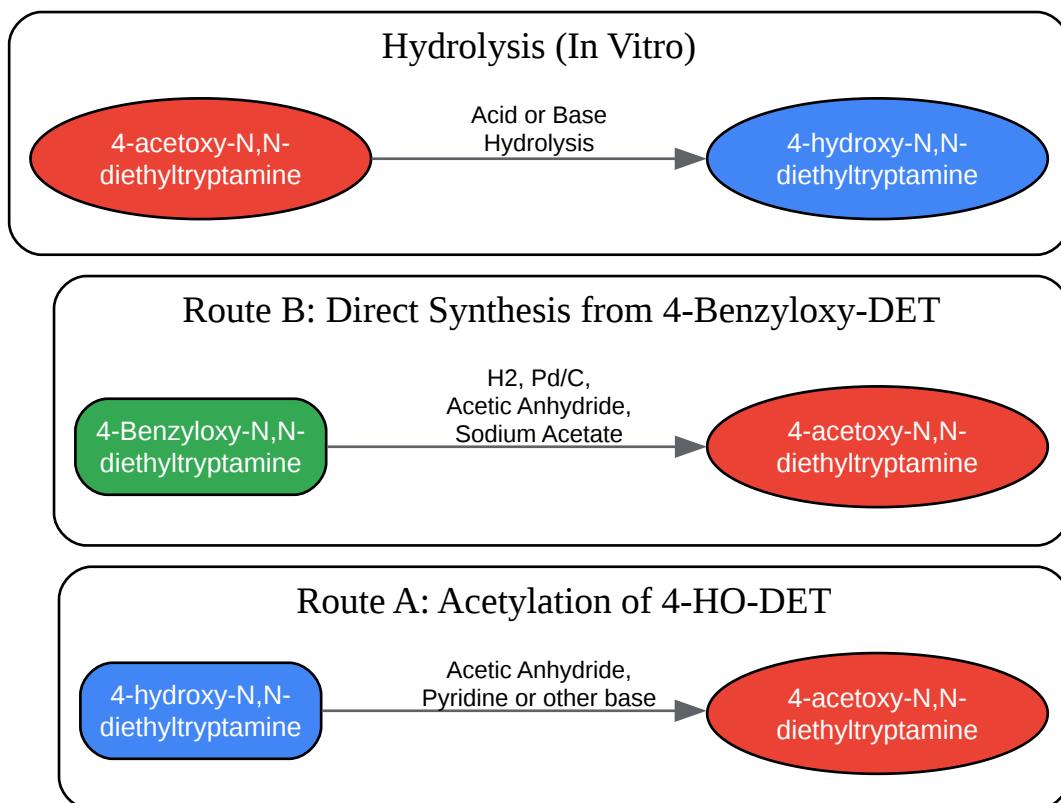
Step 3: Debenzylation to 4-hydroxy-N,N-diethyltryptamine

- Catalytic Transfer Hydrogenation: To a solution of 4-benzyloxy-N,N-diethyltryptamine (1.0 eq) in a suitable solvent such as methanol or ethanol, 10% palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) and a hydrogen donor such as ammonium formate (excess, e.g., 5-10 eq) are added.[4][5][6]
- Reaction: The mixture is stirred at room temperature or gently heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure. The residue is taken up in a suitable solvent and washed with water to remove ammonium salts. The organic layer is dried and evaporated to yield **4-HO-DET**.
- Purification: The final product is often purified by recrystallization from a solvent mixture such as ethyl acetate/hexane. Due to its sensitivity to oxidation, **4-HO-DET** should be stored under an inert atmosphere at low temperatures.

Step	Product	Typical Yield	Melting Point (°C)
1	4-Benzyl-N,N-diethylglyoxylamide	70-95%	Not widely reported
2	4-Benzyl-N,N-diethyltryptamine	60-80%	Not widely reported
3	4-hydroxy-N,N-diethyltryptamine	80-95%	103-106

Pathway 2: Synthesis of 4-AcO-DET and Subsequent Hydrolysis

This pathway offers the advantage of producing a more stable intermediate, 4-AcO-DET, which can be stored and handled with greater ease than the free phenol, **4-HO-DET**.



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Synthesis and Hydrolysis of 4-AcO-DET.

Experimental Protocols:

Route A: Acetylation of 4-hydroxy-N,N-diethyltryptamine

- Reaction: **4-HO-DET** (1.0 eq) is dissolved in a suitable solvent like pyridine or a mixture of an inert solvent and a base (e.g., triethylamine). Acetic anhydride (1.1-1.5 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- Work-up and Purification: The reaction is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The resulting 4-AcO-DET can be purified by chromatography or recrystallization.

Route B: One-Pot Debenzylation and Acetylation

- Reaction: 4-Benzyl-N,N-diethyltryptamine (1.0 eq) is dissolved in a solvent such as benzene or ethyl acetate. Acetic anhydride (excess) and a catalytic amount of sodium acetate are added, along with a 10% Pd/C catalyst.
- Hydrogenation: The mixture is subjected to hydrogenation, either with hydrogen gas in a Parr shaker or via catalytic transfer hydrogenation with a hydrogen donor.
- Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the filtrate is worked up as described in Route A to isolate and purify 4-AcO-DET.

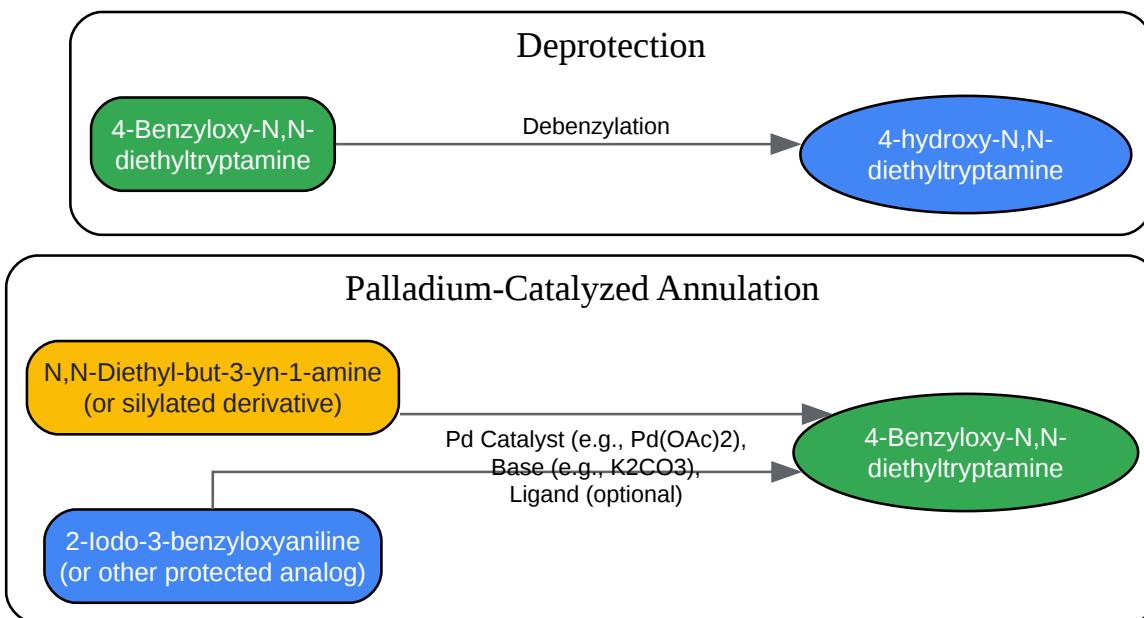
In Vitro Hydrolysis of 4-AcO-DET to **4-HO-DET**

- Acid-Catalyzed Hydrolysis: 4-AcO-DET can be hydrolyzed by heating in a dilute aqueous acid solution (e.g., acetic acid or hydrochloric acid).[7][8] The reaction progress can be monitored by TLC. After completion, the solution is neutralized to precipitate the **4-HO-DET**, which is then extracted and purified.
- Base-Catalyzed Hydrolysis: While possible, base-catalyzed hydrolysis (e.g., with sodium hydroxide in an aqueous or alcoholic solution) should be performed under an inert atmosphere, as the resulting **4-HO-DET** is prone to oxidation in alkaline conditions.[7]

Compound	Typical Yield (Route B)	Melting Point (°C)
4-acetoxy-N,N-diethyltryptamine	70-85%	Not widely reported for the freebase; salts are more common.

Pathway 3: Larock Indole Synthesis (Proposed)

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an o-haloaniline and a disubstituted alkyne.[9][10][11][12][13] This method could provide a convergent and efficient route to a 4-O-protected precursor of **4-HO-DET**.



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